molecular formula C4H8O4S B13011409 3-Methoxy-3-oxopropane-1-sulfinic acid

3-Methoxy-3-oxopropane-1-sulfinic acid

Katalognummer: B13011409
Molekulargewicht: 152.17 g/mol
InChI-Schlüssel: UZMMFSDVODXBFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-3-oxopropane-1-sulfinic acid: is an organic compound with the molecular formula C4H8O4S and a molecular weight of 152.17 g/mol . It is also known by its synonym methyl β-(hydroxysulfinyl)propionate . This compound is characterized by the presence of a sulfinic acid group, which imparts unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-3-oxopropane-1-sulfinic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl acrylate with sulfur dioxide in the presence of a catalyst to form the desired product . The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. Quality control measures are implemented to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methoxy-3-oxopropane-1-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed:

Wirkmechanismus

The mechanism of action of 3-Methoxy-3-oxopropane-1-sulfinic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfinic acid group can form covalent bonds with nucleophilic residues in proteins, leading to modifications in their structure and function. This interaction can affect various cellular pathways, including signal transduction, metabolism, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Comparison: 3-Methoxy-3-oxopropane-1-sulfinic acid is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and versatility in chemical synthesis. Its sulfinic acid group provides unique opportunities for functionalization and derivatization, making it a valuable reagent in various applications .

Eigenschaften

Molekularformel

C4H8O4S

Molekulargewicht

152.17 g/mol

IUPAC-Name

3-methoxy-3-oxopropane-1-sulfinic acid

InChI

InChI=1S/C4H8O4S/c1-8-4(5)2-3-9(6)7/h2-3H2,1H3,(H,6,7)

InChI-Schlüssel

UZMMFSDVODXBFS-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCS(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.